molecular formula C10H17NO3 B12772229 Ecgonine methyl-d3 ester CAS No. 65266-74-2

Ecgonine methyl-d3 ester

Cat. No.: B12772229
CAS No.: 65266-74-2
M. Wt: 202.27 g/mol
InChI Key: QIQNNBXHAYSQRY-ZEMMDPEGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ecgonine methyl-d3 ester typically involves the deuteration of ecgonine methyl ester. This process can be achieved through the use of deuterated reagents and solvents. One common method involves the reaction of ecgonine with deuterated methanol in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-purity deuterated reagents and advanced purification techniques is essential to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Ecgonine methyl-d3 ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ecgonine methyl-d3 ester is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical applications. The presence of deuterium atoms enhances its stability and allows for more accurate quantitation in mass spectrometry .

Properties

CAS No.

65266-74-2

Molecular Formula

C10H17NO3

Molecular Weight

202.27 g/mol

IUPAC Name

trideuteriomethyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6-,7+,8-,9+/m0/s1/i2D3

InChI Key

QIQNNBXHAYSQRY-ZEMMDPEGSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)[C@@H]1[C@H]2CC[C@H](N2C)C[C@@H]1O

Canonical SMILES

CN1C2CCC1C(C(C2)O)C(=O)OC

Origin of Product

United States

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